molecular formula C8H7F2NO3 B1488294 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid CAS No. 1256837-04-3

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Cat. No.: B1488294
CAS No.: 1256837-04-3
M. Wt: 203.14 g/mol
InChI Key: GCVBVQPGNSOHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group in its structure imparts unique chemical properties, making it a valuable entity for various applications. This compound is particularly noted for its potential in pharmaceutical research due to its ability to modulate biological activity through hydrogen bonding interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the C-CF2H bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using robust and scalable methods. The use of non-ozone depleting difluorocarbene reagents has been highlighted as an environmentally friendly approach, ensuring the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its bioisosteric properties, which allow it to mimic other functional groups in drug design.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes and receptors in the body. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-5-methoxypyridine-3-carboxylic acid
  • 2-(Difluoromethyl)-4-methoxypyridine-3-carboxylic acid
  • 2-(Difluoromethyl)-5-methoxypyridine-4-carboxylic acid

Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the difluoromethyl group and the methoxy group on the pyridine ring can significantly affect the compound’s interaction with biological targets, making it a distinct and valuable compound for research and development .

Biological Activity

Overview

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances its chemical properties, allowing it to interact effectively with biological targets through mechanisms such as hydrogen bonding. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H7F2NO2C_8H_7F_2NO_2. Its structure includes:

  • A pyridine ring
  • A difluoromethyl group at the 2-position
  • A methoxy group at the 5-position
  • A carboxylic acid functional group at the 3-position

These features contribute to its ability to form hydrogen bonds, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves:

  • Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor, facilitating interactions with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to therapeutic effects.

Anti-inflammatory Properties

Compounds featuring difluoromethyl groups have been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. While direct studies on this specific compound are scarce, its structural characteristics align with known anti-inflammatory agents.

Potential Therapeutic Applications

The compound's bioisosteric properties allow it to mimic other functional groups in drug design, making it a candidate for various therapeutic applications:

  • Cancer Therapy : Given its ability to interact with biological targets, there is potential for development as an anticancer agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation .
  • Neurological Disorders : The interaction with neurotransmitter receptors could position this compound as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Explored structure-activity relationships in pyridine derivatives; indicated potential antimicrobial activity .
Krogsgaard-Larsen et al. (2015)Investigated COX-2 inhibitors; suggested that difluoromethylated compounds could exhibit anti-inflammatory effects.
Recent Synthesis StudiesHighlighted the synthesis of difluoromethylated pyridines and their biological evaluations; indicated potential for drug development .

Properties

IUPAC Name

2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVBVQPGNSOHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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